molecular formula C7H9BO4 B8415539 4-Methoxyphenyl boric acid

4-Methoxyphenyl boric acid

Cat. No. B8415539
M. Wt: 167.96 g/mol
InChI Key: SXLHAMYMTUEALX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05571821

Procedure details

4-Methoxyphenylboric acid was prepared in the same manner as described in Example 33B from 4-bromoanisole and triisopropyl borate in 69% yield. This was used in the next step without any further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[B:10]([O:19]C(C)C)([O:15]C(C)C)[O:11]C(C)C>>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([O:11][B:10]([OH:19])[OH:15])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This was used in the next step without any further purification

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)OB(O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.